1-Methylimidazolium nitrate
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Overview
Description
1-Methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and ability to dissolve a wide range of materials. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, is recognized for its role as a green solvent in separation processes and electrochemical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium nitrate can be synthesized by reacting 1-methylimidazole with nitric acid. The reaction typically involves the following steps:
Preparation of 1-Methylimidazole: This compound is commercially available or can be synthesized by methylation of imidazole.
Reaction with Nitric Acid: 1-Methylimidazole is reacted with nitric acid under controlled conditions to form this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1-methylimidazole and nitric acid are handled in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
1-Methylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the nitrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: These reactions often involve other ionic compounds or salts.
Major Products Formed:
Oxidation Products: Various oxidized forms of the imidazolium cation.
Reduction Products: Reduced forms of the imidazolium cation.
Substitution Products: New ionic liquids with different anions.
Scientific Research Applications
1-Methylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in chemical synthesis and catalysis due to its ability to dissolve a variety of substances.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with other molecules through electrostatic forces, hydrogen bonding, and van der Waals interactions. These interactions facilitate the dissolution of various substances and enhance reaction rates in chemical processes .
Comparison with Similar Compounds
1-Methylimidazolium nitrate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.
1-Butyl-2,3-dimethylimidazolium nitrate: Another variant with additional methyl groups, affecting its thermal stability and solubility.
Uniqueness: this compound is unique due to its specific balance of thermal stability, solubility, and low volatility, making it particularly suitable for applications requiring green solvents and high thermal stability.
Properties
IUPAC Name |
3-methyl-1H-imidazol-3-ium;nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWTPNRISPPIZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CNC=C1.[N+](=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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